

Spectroscopic Analysis of 3-Formyl-4-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Formyl-4-hydroxybenzonitrile*

Cat. No.: *B1338179*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-formyl-4-hydroxybenzonitrile** (CAS No. 74901-29-4). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While a complete set of experimentally-derived quantitative data with peak assignments was not publicly available within the scope of this review, this guide presents the foundational spectroscopic information and detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Compound Information

Property	Value	Source
Molecular Formula	C ₈ H ₅ NO ₂	PubChem[1]
Molecular Weight	147.13 g/mol	PubChem[1]
Exact Mass	147.032028402 Da	PubChem[1]
IUPAC Name	3-formyl-4-hydroxybenzonitrile	PubChem[1]

Spectroscopic Data Summary

Detailed, experimentally verified spectroscopic data with complete peak assignments for **3-formyl-4-hydroxybenzonitrile** is not readily available in public databases. Chemical suppliers

such as Sigma-Aldrich, Biosynth, and ChemicalBook indicate the availability of such data upon request.[\[2\]](#)[\[3\]](#)[\[4\]](#) This section outlines the expected spectral features based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-formyl-4-hydroxybenzonitrile** is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton. The aromatic region will likely display a complex splitting pattern due to the coupling between the three protons on the benzene ring.

Expected ¹H NMR Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0 - 11.0	s	1H	-OH
~9.8	s	1H	-CHO

| ~7.0 - 8.0 | m | 3H | Ar-H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the eight distinct carbon environments in the molecule, including the aromatic carbons, the carbonyl carbon of the aldehyde, and the nitrile carbon.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppm	Assignment
~190	C=O (aldehyde)
~160	C-OH (aromatic)
~115 - 140	Aromatic carbons
~118	C≡N (nitrile)
~110	Aromatic C-CN

| ~120 | Aromatic C-CHO |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm^{-1})	Functional Group
3200 - 3600 (broad)	O-H stretch (hydroxyl)
~3100	C-H stretch (aromatic)
~2230	C≡N stretch (nitrile)
~1680	C=O stretch (aldehyde)
1500 - 1600	C=C stretch (aromatic ring)

| ~1250 | C-O stretch (hydroxyl) |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 147.032 Da.^[1] Fragmentation patterns would likely involve the loss of the formyl group (CHO) and the nitrile group (CN).

Expected Mass Spectrometry Data:

m/z	Assignment
147	[M] ⁺
118	[M-CHO] ⁺

| 121 | [M-CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **3-formyl-4-hydroxybenzonitrile**.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **3-formyl-4-hydroxybenzonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is free of any particulate matter.

Data Acquisition (¹H and ¹³C NMR):

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

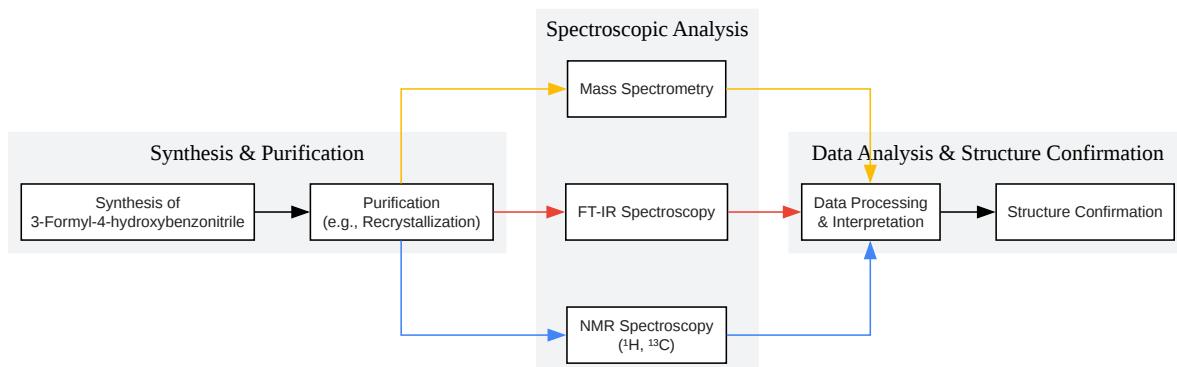
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **3-formyl-4-hydroxybenzonitrile** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):


- Prepare a dilute solution of **3-formyl-4-hydroxybenzonitrile** (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

- Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.
- Acquire the spectrum over a relevant m/z range (e.g., 50-500).
- The instrument should be calibrated to ensure high mass accuracy.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of **3-formyl-4-hydroxybenzonitrile** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Formyl-4-hydroxybenzonitrile | C8H5NO2 | CID 11789350 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Formyl-4-hydroxybenzonitrile | 74901-29-4 | FF11106 [biosynth.com]
- 3. 3-Formyl-4-hydroxybenzonitrile | 74901-29-4 [sigmaaldrich.com]
- 4. 3-Formyl-4-hydroxybenzonitrile (74901-29-4) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Formyl-4-hydroxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338179#3-formyl-4-hydroxybenzonitrile-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com